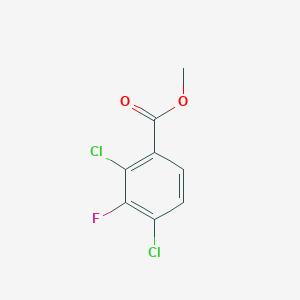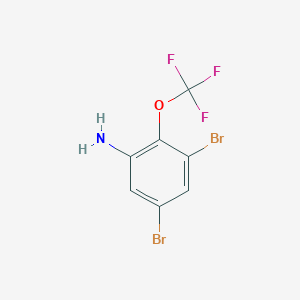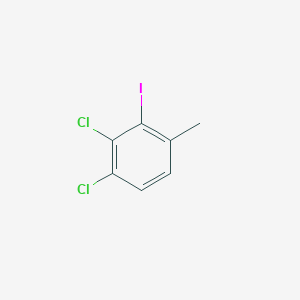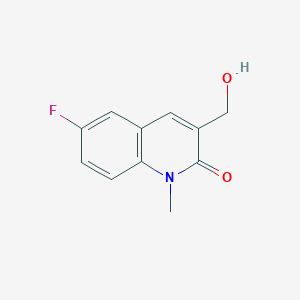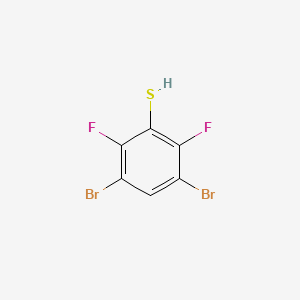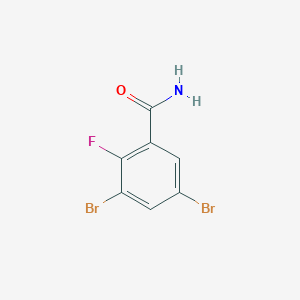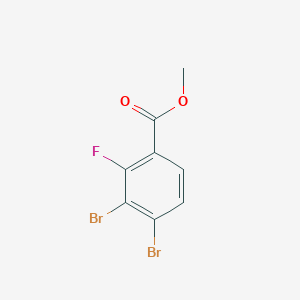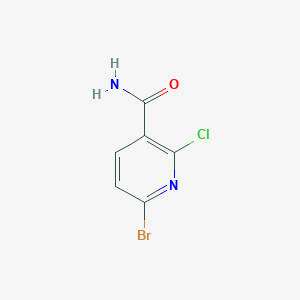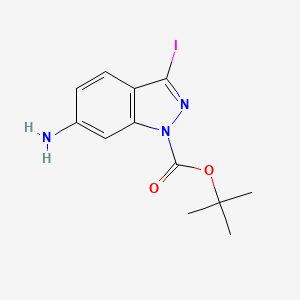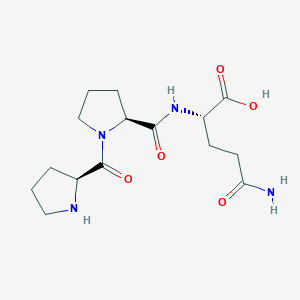
Pro-Pro-Gln
Descripción general
Descripción
“Pro-Pro-Gln” is a tripeptide composed of two proline (Pro) residues followed by a glutamine (Gln) residue . It is a part of larger peptides and proteins, and plays a role in their structure and function .
Synthesis Analysis
The synthesis of Pro from Gln requires 8 mol of ATP/mol of product . Proline is one of the main substrates for collagen biosynthesis and is required to form the collagen molecule . The availability of Proline determines the rate of collagen biosynthesis and demand for Proline in fibroblasts is predominantly met by conversion from Glutamine .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
“Pro-Pro-Gln” is being studied for its potential as a peptide inhibitor in the treatment of COVID-19 . The main protease (Mpro) of SARS-CoV-2, which is central to viral maturation, is a promising drug target .
Methods of Application or Experimental Procedures
Researchers used an array of biomolecular simulation techniques, including automated docking, molecular dynamics (MD), interactive MD in virtual reality, QM/MM, and linear-scaling DFT, to investigate the molecular features underlying recognition of the natural Mpro substrates .
Results or Outcomes
The study revealed remarkable consistency in the hydrogen bonding patterns of the natural Mpro substrates, particularly on the N-terminal side of the scissile bond . This research provides new insights and opportunities for the development of Mpro inhibitors as anti-COVID-19 drugs .
Application in Proteomics and Therapeutics
Specific Scientific Field
Summary of the Application
“Pro-Pro-Gln” could be a substrate for post-proline cleaving enzymes (PPCEs), which have been studied for their potential applications in proteomics and therapeutics .
Methods of Application or Experimental Procedures
Protein engineering via mutagenesis has been performed to improve heat resistance, pepsin-resistant capability, specificity, and protein turnover of PPCEs for pharmacological applications .
Results or Outcomes
The level of selectivity of PPCEs towards the Pro-X bonds for hydrolysis is substantial and has benefited the brewing industry, therapeutics for celiac disease by targeting proline-rich substrates, drug targets for human diseases, and proteomics analysis .
Application in Collagen Metabolism
Specific Scientific Field
Cellular and Molecular Life Sciences
Summary of the Application
“Pro-Pro-Gln” is involved in the regulation of collagen metabolism . Proline (Pro), a main substrate for collagen biosynthesis, is required to form collagen molecules .
Methods of Application or Experimental Procedures
Researchers have been studying the source of Pro for collagen biosynthesis, whether it is synthesized “de novo”, comes directly from degraded proteins, or is converted from other amino acids .
Results or Outcomes
Recent data suggest that the demand for Pro in fibroblasts is predominantly met by conversion from glutamine (Gln) . This knowledge could have implications in the pharmacotherapy of connective tissue diseases .
Application in Anti-Aging Treatments
Specific Scientific Field
Summary of the Application
“Pro-Pro-Gln” is used in the development of topical peptide treatments with effective anti-aging results .
Methods of Application or Experimental Procedures
Peptides like “Pro-Pro-Gln” are incorporated into skin care products . They are known for cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis .
Results or Outcomes
The use of peptides in skin care products has shown promising results in anti-aging treatments .
Application in Antioxidant Peptides
Specific Scientific Field
Summary of the Application
“Pro-Pro-Gln” is a part of the peptide “Lys-Val-Pro-Pro-Leu-Leu-Tyr”, which has been identified as an antioxidant peptide .
Methods of Application or Experimental Procedures
These antioxidant peptides are studied for their ability to scavenge reactive oxygen species (ROS), enhance GPx activity ATP levels, and alleviate apoptosis in Aβ25-35-treated PC12 cells .
Results or Outcomes
The study found that these antioxidant peptides could potentially be used in the treatment of diseases related to oxidative stress .
Application in Biocatalysis
Specific Scientific Field
Summary of the Application
“Pro-Pro-Gln” is a part of the sequence recognized by modified proteases in biocatalysis . Proteases are enzymes that break down proteins and peptides, and their modification can enhance their specificity and stability .
Methods of Application or Experimental Procedures
Researchers introduced eight substitutions into a protease to make it prefer a Pro-Arg/Lys sequence, whereas gluten contains many Pro-Gln-Gln/Leu sequences . Hydrolysis was desired between Gln and Gln/Leu residues .
Results or Outcomes
The modified protease is currently undergoing further studies . This research could have implications in various industries, including food processing and pharmaceuticals .
Direcciones Futuras
The future directions for the study of “Pro-Pro-Gln” could involve further investigation into its role in collagen biosynthesis and its potential applications in pharmacotherapy of connective tissue diseases . Additionally, the Proline–Glutamine–Asparagine–Arginine metabolic axis in amino acid starvation cancer therapy is an area of active research .
Propiedades
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUEXMZYFIZKA-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-Pro-Gln | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



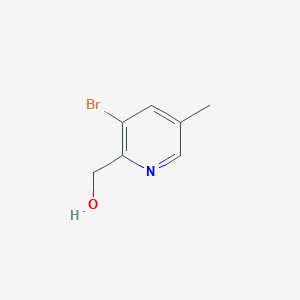
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
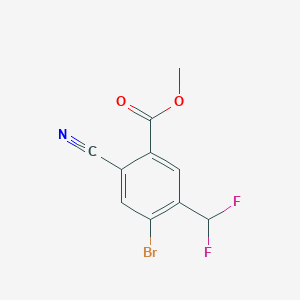
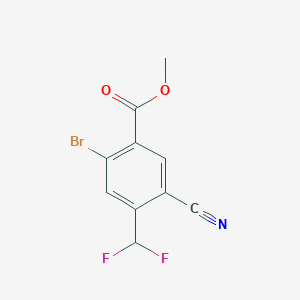
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
